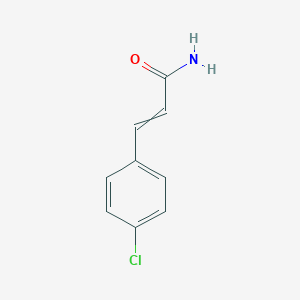

4-Chlorocinnamamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXPFYVNYKVJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337312 | |

| Record name | 4-Chlorocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18166-64-8 | |

| Record name | 4-Chlorocinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorocinnamamide and Its Molecular Scaffolds

Traditional and Established Synthetic Routes to 4-Chlorocinnamamide

Traditional methods for synthesizing this compound primarily rely on the functional group transformation of readily available precursors like 4-chlorocinnamic acid. These routes are characterized by their straightforward and reliable nature.

A primary and direct method for the synthesis of cinnamamides involves the condensation of cinnamic acids with amines. nih.gov In the case of this compound, this is typically achieved by first activating the carboxylic acid group of 4-chlorocinnamic acid to make it more susceptible to nucleophilic attack by an amine.

Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide bond. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and minimize side products. nih.gov For instance, the synthesis of N-(3-hydroxyphenyl)-4-chlorocinnamamide was achieved by reacting 4-chlorocinnamic acid with 3-hydroxyaniline using EDC and HOBt in dimethylformamide (DMF). nih.gov

The general scheme for this condensation reaction is as follows:

Step 1: Activation of 4-Chlorocinnamic Acid: The carboxylic acid is converted to a more reactive species (e.g., an acyl chloride or an activated ester).

Step 2: Amidation: The activated 4-chlorocinnamic acid derivative reacts with an amine to form the this compound product.

This two-step process is a cornerstone in the synthesis of a wide array of cinnamamide (B152044) derivatives, allowing for the introduction of various substituents on the amide nitrogen.

The versatility of the amidation reaction is demonstrated by the wide range of amine reactants that can be employed, leading to a diverse library of N-substituted this compound derivatives. nih.govbeilstein-journals.org The choice of amine is crucial as the substituents on the nitrogen atom can significantly influence the properties of the final compound.

The reaction conditions for amidation are generally mild, often proceeding at room temperature. The selection of the solvent depends on the solubility of the reactants, with common choices including dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). nih.govgoogle.com The use of a base, such as triethylamine (B128534) or diisopropylethylamine, is often necessary to neutralize the acid generated during the reaction, particularly when starting from an acyl chloride.

| Amine Reactant | Resulting Derivative | Coupling Method | Reference |

|---|---|---|---|

| 3-Hydroxyaniline | N-(3-hydroxyphenyl)-4-chlorocinnamamide | EDC/HOBt | nih.gov |

| 3-(Methylamino)phenol | N-(3-hydroxyphenyl)-N-methyl-4-chlorocinnamamide | EDC | nih.gov |

| Thiophene-2-ethylamine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine amide analogue | DCC/DMAP |

Modern and Optimized Synthetic Strategies for this compound Derivatives

To overcome some of the limitations of traditional methods, such as long reaction times and the use of hazardous reagents, modern synthetic strategies have been developed. These approaches focus on improving reaction efficiency, enhancing product yields, and providing better control over the stereochemistry of the final products. unsw.edu.auunsw.edu.au

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of cinnamamide derivatives. researchgate.netnih.govfoliamedica.bgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving yields and product purity. researchgate.netfoliamedica.bg

In the context of this compound synthesis, microwave energy can be applied to both the initial formation of the cinnamic acid precursor (e.g., via Knoevenagel or Perkin reactions) and the subsequent amidation step. researchgate.netscribd.com For example, the Biginelli condensation, a multicomponent reaction used to synthesize tetrahydropyrimidine (B8763341) derivatives, has been successfully performed under microwave irradiation to create complex molecules incorporating a cinnamamide-like structure. foliamedica.bg The efficiency of MAOS is attributed to the rapid and uniform heating of the reaction mixture, which often leads to higher reaction rates and fewer side reactions compared to conventional heating methods. foliamedica.bgmdpi.com

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Reference |

|---|---|---|---|

| Synthesis of Tetrahydropyrimidine Derivatives | 20-24 hours | 22-24 minutes | foliamedica.bg |

| Synthesis of Chromanones from N-cinnamoylazoles | Not specified | 1.5-4 minutes | researchgate.net |

Enzymatic synthesis offers a green and highly selective alternative for the production of cinnamamides. mdpi.comuva.nl Lipases, in particular, have been successfully employed to catalyze the amidation of cinnamic acid derivatives. mdpi.comresearchgate.net These biocatalytic methods are advantageous due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. mdpi.comuva.nl

One of the key benefits of using enzymes is the ability to achieve excellent stereochemical control, which is often challenging to accomplish with traditional chemical methods. uva.nl For instance, enzyme cascades combining ene-reductases and imine reductases have been developed for the synthesis of chiral amines with two stereogenic centers, demonstrating the potential for creating stereopure cinnamamide analogues. uva.nl Lipozyme® TL IM, an immobilized lipase, has been utilized for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, showcasing the efficiency of enzymatic catalysis in continuous-flow microreactors. mdpi.com This approach not only allows for mild reaction temperatures but also simplifies the reaction process and catalyst recycling. mdpi.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.netbeilstein-journals.orgprinceton.edunih.gov These reactions, such as the Heck, Suzuki, and Sonogashira couplings, provide powerful methods for constructing complex cinnamamide analogues that would be difficult to access through traditional routes. researchgate.net

Palladium catalysts are frequently used in these transformations. beilstein-journals.orgresearchgate.net For example, the Heck reaction allows for the arylation or vinylation of alkenes, providing a direct route to substituted cinnamamide precursors. scribd.com Similarly, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide, offering a versatile method for introducing a wide range of substituents onto the cinnamamide scaffold. researchgate.net These methods are crucial for the synthesis of structurally diverse cinnamamide analogues, which is essential for structure-activity relationship studies in drug discovery. beilstein-journals.orgresearchgate.net

Chemical Reactivity, Functionalization, and Derivatization Strategies of 4 Chlorocinnamamide

Chemical Transformations at the Amide Linkage

The amide bond in 4-Chlorocinnamamide, while generally stable, can be selectively modified through various synthetic strategies. These transformations are crucial for altering the compound's physicochemical properties and biological activity.

N-Methylation and Other N-Alkylation Reactions

N-alkylation, particularly N-methylation, of the amide nitrogen in cinnamamide (B152044) derivatives is a key strategy to modulate their biological properties and to prevent certain chemical transformations. nih.govkobe-u.ac.jpkobe-u.ac.jpkobe-u.ac.jp The introduction of an alkyl group on the amide nitrogen can significantly impact the molecule's conformation and its ability to act as a hydrogen bond donor.

The selective N-alkylation of amides can be challenging, as O-alkylation of the corresponding iminol tautomer can occur as a competing reaction. scientificupdate.com The choice of alkylating agent and reaction conditions is therefore critical to achieving the desired N-substituted product. Common methods for N-alkylation involve the use of alkyl halides in the presence of a base. acsgcipr.orgorganic-chemistry.org For instance, the reaction of an amine with an alkyl halide typically proceeds via an S_N2 mechanism. acsgcipr.org More sophisticated methods, such as the Mitsunobu reaction, offer an alternative but can present challenges in purification on a larger scale. acsgcipr.org

In the context of developing derivatives of the TRPV1 antagonist SB366791, N-methylation of the amide was employed to prevent amide-iminol tautomerization. nih.govkobe-u.ac.jpkobe-u.ac.jpkobe-u.ac.jp This structural modification led to compounds with enhanced antagonistic activity. nih.govkobe-u.ac.jpkobe-u.ac.jpkobe-u.ac.jp For example, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide was synthesized and showed increased potency compared to its non-methylated counterpart. nih.gov

The general procedure for such N-alkylation often involves the reaction of the parent cinnamamide with an appropriate alkylating agent in the presence of a suitable base. For example, the synthesis of N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide involves the initial preparation of N-(3-hydroxyphenyl)-4-chlorocinnamamide, followed by alkylation. nih.gov

| Product | Reactants | Reagents |

| N-(3-hydroxyphenyl)-N-methyl-4-chlorocinnamamide | 4-chlorocinnamic acid, 3-(methylamino)phenol | 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride |

| N-{3-(3-fluoropropoxy)phenyl}-4-chlorocinnamamide | N-(3-hydroxyphenyl)-4-chlorocinnamamide, 3-fluoropropyl para-toluenesulfonate | K₂CO₃ |

| N-{3-(2-fluoroethoxy)phenyl}-4-chlorocinnamamide | N-(3-hydroxyphenyl)-4-chlorocinnamamide, 2-fluoroethyl para-toluenesulfonate | K₂CO₃ |

Mechanistic Investigations of Amide-Iminol Tautomerism and its Structural Consequences

Amide-iminol tautomerism is a fundamental equilibrium in molecules containing an amide group, including this compound. researchgate.netresearchgate.net The amide form is typically more stable, but the iminol tautomer, which contains a C=N double bond, can be a key intermediate in certain reactions. researchgate.net The presence of the iminol form can have significant structural and reactive consequences.

The conversion of an amide to its iminol tautomer increases the nucleophilicity of the nitrogen atom. researchgate.net This enhanced nucleophilicity is a critical factor in reactions such as intramolecular cyclization. Research on related compounds has shown that the iminol tautomer is a necessary intermediate in deamidation reactions of peptides. researchgate.net

In the context of TRPV1 antagonists, the potential for amide-iminol tautomerization in SB366791 and its derivatives was a concern. To circumvent this, N-methylated amides were synthesized, effectively blocking the formation of the iminol tautomer and leading to compounds with improved biological activity profiles. nih.govkobe-u.ac.jpkobe-u.ac.jpkobe-u.ac.jp The investigation into this tautomerism highlights its importance in medicinal chemistry, where structural stability and predictable receptor interactions are paramount.

Synthesis of Phosphorylamide Derivatives

The synthesis of phosphonylamide derivatives from cinnamamides introduces a phosphonyl group, which can significantly alter the molecule's properties. While specific examples for the direct synthesis of phosphonylamide derivatives from this compound are not prevalent in the provided search results, the synthesis of related compounds provides insight into potential synthetic routes.

One related synthesis involves the creation of a monoethyl phosphonate (B1237965) derivative of a more complex cinnamamide analogue. nih.gov This process starts with the hydrolysis of a cinnamyl ester to the corresponding cinnamic acid. nih.gov The acid is then activated and reacted to form the final phosphonate. nih.gov This suggests that 4-chlorocinnamic acid, the precursor to this compound, could be a starting point for creating phosphonylated derivatives that could then be converted to the corresponding amides.

Reactivity and Modifications of the Aromatic Chlorophenyl Moiety

The chlorophenyl group of this compound is susceptible to various aromatic substitution reactions. The chlorine atom, being an ortho-, para-directing deactivator, influences the regioselectivity of electrophilic aromatic substitution. However, nucleophilic aromatic substitution is also a possibility under specific conditions.

A key transformation involving the chlorophenyl ring is its participation in cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been utilized to modify the chlorophenyl ring in related structures. nih.gov For instance, a Suzuki-Miyaura coupling between an arylboronic acid and a 4-substituted 2-chlorophenyl triflate was a key step in the synthesis of complex biphenyl (B1667301) analogues. nih.gov This demonstrates the potential for using this compound or its precursors in similar palladium-catalyzed cross-coupling reactions to generate more complex molecular architectures.

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is a highly reactive functional group in this compound, susceptible to both 1,2- and 1,4-addition reactions. pressbooks.pubuobabylon.edu.iqyoutube.com The conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pubwikipedia.org The mode of attack by a nucleophile is dependent on the nature of the nucleophile and the reaction conditions. spcmc.ac.in

Hard nucleophiles, such as Grignard reagents, tend to attack the hard electrophilic center at the carbonyl carbon (1,2-addition). spcmc.ac.in In contrast, soft nucleophiles, like organocuprates and amines, favor attack at the softer β-carbon (1,4-conjugate addition). pressbooks.pubspcmc.ac.in This reactivity allows for a wide range of modifications to the alkene portion of the molecule.

Photodimerization Reactions in Crystalline and Solution States

The α,β-unsaturated system of this compound and related compounds can undergo [2+2] photodimerization reactions upon exposure to UV light. rsc.orgmdpi.comnih.gov This reaction, particularly in the solid state, is highly dependent on the crystal packing of the molecules. mdpi.comnih.gov According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur in the crystalline state, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). mdpi.com

In the crystalline state, the photodimerization can be highly stereospecific, leading to the formation of a single cyclobutane (B1203170) product. mdpi.com For example, the irradiation of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the solid state leads to the stereospecific formation of its β-truxinic photodimer. mdpi.com The presence of halogen atoms in the aromatic ring can influence the crystal packing, often favoring arrangements conducive to photodimerization. mdpi.com

In solution, the photodimerization of similar α,β-unsaturated systems can lead to a mixture of stereoisomeric cyclobutanes. mdpi.com The mechanism of photodimerization in solution often involves the formation of an excimer (an excited-state dimer) as an intermediate. rsc.org The reaction can proceed through either a singlet or a triplet excited state, depending on the specific molecule and reaction conditions. rsc.org

| Reaction State | Key Features | Potential Products |

| Crystalline State | Topochemically controlled, dependent on crystal packing, often stereospecific. mdpi.comnih.gov | Single or limited number of cyclobutane dimers. mdpi.com |

| Solution State | Less stereospecific, may involve excimer intermediates. mdpi.comrsc.org | Mixture of stereoisomeric cyclobutane dimers. mdpi.com |

Cycloaddition Reactions Leading to Novel Amide Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the electron-deficient nature of the double bond in the acrylamide (B121943) moiety makes it a potential candidate for various cycloaddition reactions, particularly with electron-rich species. While specific examples of cycloaddition reactions involving this compound are not extensively documented in publicly available research, the reactivity of structurally similar α,β-unsaturated amides and cinnamic acid derivatives provides a strong basis for predicting its behavior. nih.govresearchgate.net

One of the most well-established cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. oup.comacs.org For this compound, the α,β-unsaturated system can act as the dienophile. The presence of the electron-withdrawing chloro-substituted phenyl group and the amide functionality enhances the electrophilicity of the double bond, making it a suitable partner for electron-rich dienes. The stereochemistry of the resulting cyclohexene (B86901) derivatives can often be controlled, leading to specific isomers. oup.comnih.gov The reaction can be carried out under thermal conditions or catalyzed by Lewis acids to improve reactivity and selectivity. acs.orgnih.gov

Another important class of reactions is the [3+2] cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. nih.govresearchgate.net Acrylamides are known to participate in such reactions. For instance, this compound could react with various 1,3-dipoles like azides, nitrones, and nitrile oxides. researchgate.netchemrj.orgchemrj.org The reaction of this compound with an azide, for example, would be expected to yield a triazoline derivative, which could be a precursor to other valuable nitrogen-containing heterocycles. The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. researchgate.net

The enzymatic catalysis of cycloaddition reactions has also emerged as a sophisticated method for generating complex molecules. Enzymes can control both the regio- and stereoselectivity of the reaction with high precision. nih.gov While not specifically demonstrated for this compound, enzymes that catalyze 1,3-dipolar cycloadditions with other α,β-unsaturated carbonyl compounds could potentially be adapted for this substrate. nih.govnih.gov

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner (Example) | Potential Product Class | Key Features |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexenes | Forms a six-membered ring; can be thermally or Lewis acid-catalyzed. acs.orgnih.gov |

| [3+2] Cycloaddition | Azide (e.g., benzyl (B1604629) azide) | Triazoline derivatives | Forms a five-membered nitrogen-containing heterocycle. researchgate.netchemrj.org |

| [3+2] Cycloaddition | Nitrone (e.g., C-phenyl-N-methylnitrone) | Isoxazolidine derivatives | Forms a five-membered oxygen- and nitrogen-containing heterocycle. researchgate.net |

Rational Design and Synthesis of Structurally Diverse Cinnamamide Analogues

The rational design of novel cinnamamide analogues is a key strategy in the development of new therapeutic agents and other functional molecules. beilstein-journals.orgnih.gov Structure-activity relationship (SAR) studies of various cinnamamide derivatives have provided valuable insights into how different structural modifications influence their biological activity. nih.govnih.govasianpubs.org These principles can be directly applied to the design of new analogues based on the this compound scaffold.

Key areas for modification in this compound include the phenyl ring, the amide nitrogen, and the α,β-unsaturated system.

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring have a significant impact on the biological properties of cinnamamides. nih.gov For instance, studies on anticonvulsant cinnamamides have shown that electron-withdrawing groups, such as the chloro group in this compound, can enhance activity compared to unsubstituted analogues. nih.gov Further modifications could involve introducing other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl) at various positions on the ring to modulate activity and pharmacokinetic properties. nih.gov

Modification of the α,β-Unsaturated System: The double bond in the cinnamoyl moiety is crucial for the reactivity and conformation of the molecule. Modifications at the α- and β-positions can influence both the chemical reactivity and the biological activity. For example, the introduction of a methyl group at the α- or β-position has been shown to affect the anticonvulsant properties of cinnamamides. nih.govnih.gov

The synthesis of these rationally designed analogues typically involves standard organic chemistry transformations. Cinnamic acids can be prepared through methods like the Perkin or Knoevenagel condensation, and subsequently converted to the corresponding cinnamoyl chloride. beilstein-journals.org This acid chloride can then be reacted with a wide variety of amines to generate the desired N-substituted cinnamamides. scilit.com Alternatively, direct amidation methods using coupling agents can also be employed. beilstein-journals.org

Table 2: Strategies for the Rational Design of this compound Analogues

| Modification Site | Design Strategy | Rationale | Example of Potential Analogue |

| Phenyl Ring | Introduction of different electron-withdrawing groups | Modulate electronic properties and potency. nih.govnih.gov | 4-Trifluoromethylcinnamamide |

| Amide Nitrogen | Introduction of various alkyl or cyclic amine substituents | Alter lipophilicity and target interaction. nih.govresearchgate.net | N-Cyclopropyl-4-chlorocinnamamide |

| α,β-Unsaturated System | Introduction of substituents at the α- or β-position | Influence conformation and biological activity. nih.govnih.gov | 4-Chloro-α-methylcinnamamide |

| Hybrid Molecules | Conjugation with other bioactive scaffolds | Combine pharmacophores to create multi-target agents. researchgate.net | 4-Chlorocinnamoyl-piperazine derivative |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorocinnamamide and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Chlorocinnamamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the vinyl protons of the cinnamoyl group, and the amide protons. The splitting patterns of these signals (e.g., doublets, triplets) arise from spin-spin coupling between neighboring protons and are invaluable for assigning specific protons to their positions in the structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in a molecule. careerendeavour.com Due to the low natural abundance of the ¹³C isotope, the spectra are typically recorded as proton-decoupled, meaning each unique carbon atom appears as a single sharp line. careerendeavour.com The chemical shift of each signal indicates the electronic environment of the carbon atom. For this compound, distinct signals would be observed for the carbonyl carbon of the amide, the two vinyl carbons, and the carbons of the chloro-substituted benzene (B151609) ring.

The structural confirmation of this compound and its analogues is achieved by detailed analysis of these NMR spectra. For instance, the synthesis of analogues can be confirmed by observing the appearance or disappearance of specific signals corresponding to the modified functional groups. le.ac.ukgoogle.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (NH₂) | 5.0 - 8.0 | - |

| Aromatic (C-H) | 7.0 - 8.0 | 110 - 140 careerendeavour.com |

| Vinylic (C=C-H) | 6.0 - 7.5 | 110 - 140 careerendeavour.com |

| Carbonyl (C=O) | - | 160 - 180 |

| Aromatic (C-Cl) | - | 130 - 140 |

Note: These are general predicted ranges and actual values can vary depending on the solvent and other experimental conditions.

Utilization of Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. hilarispublisher.com These vibrations include stretching and bending of chemical bonds. mvpsvktcollege.ac.in

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The amide group is particularly well-defined in an IR spectrum. A primary amide, such as in this compound, will typically show two N-H stretching bands in the region of 3200-3600 cm⁻¹. core.ac.ukspectroscopyonline.com The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band, typically in the range of 1630-1680 cm⁻¹. spectroscopyonline.com

The presence of the aromatic ring and the alkene double bond can also be confirmed. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. pressbooks.pub The C=C stretching of the alkene in the cinnamoyl group would also appear in this region, typically around 1600-1650 cm⁻¹. pressbooks.pub The C-Cl stretching vibration is expected to appear in the fingerprint region, generally below 800 cm⁻¹.

By analyzing the specific frequencies and intensities of these absorption bands, IR spectroscopy provides a molecular fingerprint, allowing for the unambiguous identification of this compound and differentiation from its analogues which may have different functional groups. photothermal.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3200 - 3600 core.ac.ukspectroscopyonline.com | Medium (often two bands for -NH₂) |

| Carbonyl (C=O) | Stretching | 1630 - 1680 spectroscopyonline.com | Strong |

| Alkene (C=C) | Stretching | 1600 - 1650 pressbooks.pub | Medium to Weak |

| Aromatic (C=C) | Stretching | 1450 - 1600 pressbooks.pub | Medium to Weak |

| Aromatic (C-H) | Stretching | > 3000 | Variable |

| C-Cl | Stretching | < 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. bu.edu.eg Unlike low-resolution mass spectrometry which provides the molecular weight to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. libretexts.org

This high precision is possible because the exact masses of atoms are not integers (with the exception of ¹²C, which is defined as exactly 12.0000 amu). libretexts.orgmsu.edu For example, the mass of ¹H is 1.00783 amu, ¹⁴N is 14.0031 amu, and ¹⁶O is 15.9949 amu. libretexts.org This means that different combinations of atoms that might have the same nominal mass will have slightly different exact masses. orgchemboulder.com

For this compound, with the molecular formula C₉H₈ClNO, the expected monoisotopic mass can be calculated with high precision. By comparing the experimentally measured exact mass from HRMS to the calculated theoretical mass, the elemental composition can be unequivocally confirmed. nih.gov This technique is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). pnnl.gov

Table 3: Exact Mass Calculation for this compound (C₉H₈³⁵ClNO)

| Element | Number of Atoms | Exact Mass of Isotope (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |

| Hydrogen (¹H) | 8 | 1.00783 | 8.06264 |

| Chlorine (³⁵Cl) | 1 | 34.96885 | 34.96885 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total | 181.02947 |

The measured HRMS value for the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be compared to this calculated value to confirm the molecular formula.

X-ray Diffraction Analysis for Crystal Structure Determination and Solid-State Conformational Studies

X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can determine the precise coordinates of each atom in the unit cell, the smallest repeating unit of the crystal lattice. drawellanalytical.comslideshare.net

For analogues of this compound, X-ray crystallography can be used to understand how structural modifications affect the molecular conformation and packing in the solid state. nih.govbeilstein-journals.org This information is critical for understanding the structure-property relationships of these compounds. The Cambridge Structural Database (CSD) is a repository for crystal structure data, and a search for this compound reveals its crystal structure has been determined. nih.gov

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.926 |

| b (Å) | 9.549 |

| c (Å) | 7.218 |

| β (°) | 101.99 |

| Volume (ų) | 936.9 |

| Z | 4 |

Note: The data presented is based on available information and serves as an example of the type of data obtained from X-ray diffraction analysis. Specific values are subject to the particular crystallographic study.

Computational and Theoretical Investigations of 4 Chlorocinnamamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-Chlorocinnamamide. mdpi.comephys.kz These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. wikipedia.org

A fundamental aspect of these calculations is geometry optimization, where the most stable three-dimensional arrangement of atoms is determined. For this compound, this process reveals a largely planar structure, with the phenyl ring and the amide group adopting a specific orientation to minimize steric hindrance.

From the optimized geometry, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. muni.cz

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the region around the chlorine atom are typically electron-rich (negative potential), while the amide hydrogens are electron-poor (positive potential), indicating sites prone to specific types of interactions.

Based on the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.netscielo.org.mx These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following values are representative and derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.)

| Property | Value | Description |

| E_HOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.72 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.13 eV | Energy difference between HOMO and LUMO, indicating chemical stability. muni.cz |

| Ionization Potential (I) | 6.85 eV | Energy required to remove an electron (approximated as -E_HOMO). |

| Electron Affinity (A) | 1.72 eV | Energy released when an electron is added (approximated as -E_LUMO). |

| Electronegativity (χ) | 4.285 eV | A measure of the power of an atom or group of atoms to attract electrons. |

| Chemical Hardness (η) | 2.565 eV | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 0.390 eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | 3.57 eV | A measure of the energy lowering of a molecule when it accepts electrons. |

Conformational Analysis and Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. rsc.org Conformational analysis and molecular dynamics (MD) simulations are used to explore the range of shapes a molecule can adopt and its behavior over time. stanford.edunih.gov

Conformational Analysis: this compound possesses several rotatable single bonds, leading to different spatial arrangements or conformers. The most significant rotations occur around the bond connecting the phenyl ring to the vinyl group and the bond between the vinyl group and the carbonyl carbon. A systematic scan of the potential energy surface by rotating these bonds can identify various low-energy conformers and the energy barriers separating them. wustl.edusapub.org This analysis helps to understand which conformations are most likely to be present at room temperature and which might be relevant for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. plos.org A simulation of this compound, typically in a solvent like water or methanol, can reveal its dynamic behavior in a more realistic environment. nih.gov These simulations provide insights into the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and how the molecule interacts with surrounding solvent molecules. nih.gov Analysis of the MD trajectory can show fluctuations in bond lengths, angles, and dihedral angles, revealing the molecule's accessible conformational space. wikipedia.org

Table 2: Representative Dihedral Angles for Low-Energy Conformers of this compound (Note: Hypothetical data based on a computational conformational search.)

| Conformer | Dihedral Angle 1 (C=C-C=C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | -5.2° | 0.00 |

| 2 | -15.1° | 175.8° | 1.25 |

| 3 | 179.1° | 176.1° | 0.88 |

Quantitative Structure-Activity Relationship (QSAR) Studies Using Computational Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.gov A QSAR model is a mathematical equation that relates numerical representations of molecular properties, known as descriptors, to an observed activity, such as the inhibition of an enzyme. researchgate.net

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known activities is required. For each molecule, a wide range of molecular descriptors are calculated. nih.govresearchgate.net These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and transport properties (e.g., LogP). github.ioresearchgate.net

Statistical methods, such as multiple linear regression (MLR), are then used to select the most relevant descriptors and build a predictive model. cmu.ac.th A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect. nih.gov For example, a hypothetical QSAR equation for a series of cinnamamide (B152044) derivatives might look like:

pIC₅₀ = 0.65 * LogP + 1.23 * (E_HOMO) - 0.45 * (Molecular_Weight) + 2.5

Table 3: Hypothetical Molecular Descriptors for a QSAR Analysis of Cinnamamide Analogs (Note: This table presents hypothetical data for a representative set of compounds to illustrate the QSAR process.)

| Compound | R-group | pIC₅₀ (Activity) | LogP | E_LUMO (eV) | Dipole Moment (Debye) |

| 1 | 4-Chloro (this compound) | 5.8 | 2.15 | -1.72 | 4.1 |

| 2 | 4-Fluoro | 5.6 | 1.85 | -1.68 | 3.9 |

| 3 | 4-Bromo | 5.9 | 2.30 | -1.75 | 4.2 |

| 4 | 4-Methyl | 5.4 | 2.25 | -1.60 | 4.5 |

| 5 | 4-Nitro | 6.2 | 1.90 | -2.10 | 7.8 |

Computational Exploration of Supramolecular Assemblies and Intermolecular Interactions

The way molecules interact with each other governs their properties in the solid state, such as crystal packing and melting point. mdpi.com Computational methods can be used to explore the non-covalent interactions that drive the formation of supramolecular assemblies. rsc.orgfrontiersin.orgnih.gov

For this compound, the primary intermolecular interactions are expected to be hydrogen bonds and π-π stacking. The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), which can lead to the formation of strong, directional hydrogen bonds, often resulting in dimers or extended chains in the crystal lattice. researchgate.net

DFT calculations can be used to model small clusters of molecules (like dimers) to quantify the strength of these different interactions. mdpi.comkoreascience.krarxiv.org By comparing the energies of various possible arrangements, one can predict the most likely and stable supramolecular synthons, which are the fundamental building blocks of the crystal structure.

Table 4: Calculated Interaction Energies for Hypothetical Dimers of this compound (Note: Representative values from DFT calculations, including basis set superposition error correction, to illustrate interaction strengths.)

| Dimer Configuration | Predominant Interaction Type | Interaction Energy (kcal/mol) |

| Head-to-Tail H-bonded | N-H···O=C Hydrogen Bonding | -9.5 |

| Parallel-Displaced π-stacked | π-π Stacking | -3.8 |

| T-shaped | C-H···π Interaction | -2.1 |

| Halogen-Bonded | C-Cl···O=C Interaction | -1.5 |

4 Chlorocinnamamide As a Versatile Synthetic Intermediate in Organic Synthesis

Its Role in the Synthesis of Biologically Relevant Heterocyclic Compounds (e.g., 3,4-dihydroquinoline-2(1H)-ketone derivatives)

The 3,4-dihydroquinoline-2(1H)-one structural motif is prevalent in numerous natural products and pharmaceutically active molecules, making its synthesis a key focus in medicinal chemistry. researchgate.netrsc.org Cinnamamide (B152044) derivatives, including 4-chlorocinnamamide, have emerged as crucial starting materials for constructing this important heterocyclic core. researchgate.net

One effective method involves the reaction of cinnamamide compounds with aliphatic aldehydes. researchgate.net This process, which does not require transition-metal catalysis, utilizes an oxidant in an organic solvent to initiate a cascade of reactions involving decarbonylation, radical addition, and cyclization to yield the desired 3,4-dihydroquinoline-2(1H)-one derivatives. researchgate.net The use of inexpensive and readily available starting materials like cinnamamides makes this a practical and scalable approach. researchgate.net

Another strategy for synthesizing these heterocyclic compounds is through the electrophilic cyclization of N-arylcinnamamides. rsc.org In this type of reaction, an electrophilic species adds across the carbon-carbon double bond of the cinnamamide. rsc.org This is followed by an intramolecular cyclization, where the aryl group attacks an intermediate to form the new ring, ultimately leading to the formation of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. rsc.org The stereochemistry of the final product is influenced by the nature of the reactants and the reaction conditions. rsc.org

The versatility of cinnamamides in these syntheses allows for the introduction of various substituents onto the quinoline (B57606) ring, enabling the creation of a diverse library of compounds for biological screening. researchgate.net

Table 1: Synthesis of 3,4-dihydroquinoline-2(1H)-one Derivatives

| Starting Material Class | Reaction Type | Key Features | Resulting Structure |

|---|---|---|---|

| Cinnamamides and Aliphatic Aldehydes | Radical Addition/Cyclization | Transition-metal-free; uses an oxidant. researchgate.net | 3,4-dihydroquinoline-2(1H)-ones researchgate.net |

| N-Arylcinnamamides and N-Arylthiosuccinimides | Electrophilic Cyclization | Involves electrophilic addition followed by intramolecular cyclization. rsc.org | cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones rsc.org |

Application as a Building Block in the Development of Retinoid Analogues

Retinoids, a class of compounds derived from vitamin A, are essential regulators of cellular processes such as proliferation, differentiation, and apoptosis. dntb.gov.ua Their significant impact on skin health has led to their widespread use in dermatology and as anti-aging agents. dntb.gov.ua The development of synthetic retinoid analogues is a major area of research aimed at creating molecules with improved therapeutic profiles.

This compound and related structures serve as key building blocks in this endeavor. The cinnamic acid framework is a core component that can be chemically modified to produce novel retinoid-like molecules. x-mol.com For instance, a potent retinoid-derived molecule was synthesized by joining a 3-(1-adamantyl)-4-hydroxyphenyl ring system with an (E)-cinnamic acid derivative, specifically N-(Hydroxy)(E)-4-[3′-(1-Adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamamide. x-mol.com This demonstrates how the cinnamamide scaffold can be integrated into a larger, more complex structure designed to interact with specific biological targets, such as nuclear receptors, to induce desired cellular responses like apoptosis in cancer cells. x-mol.com

The modification of the cinnamamide's functional groups allows for a fine-tuning of the molecule's properties, influencing its biological activity and potential therapeutic applications. x-mol.com

Table 2: Key Components in Retinoid Analogue Synthesis

| Core Structure | Key Modification | Example Synthesized Analogue | Biological Target/Effect |

|---|---|---|---|

| (E)-Cinnamic Acid | Joined with 3-(1-adamantyl)-4-hydroxyphenyl ring; amide formation. x-mol.com | N-(Hydroxy)(E)-4-[3′-(1-Adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamamide x-mol.com | Induces apoptosis in cancer cells. x-mol.com |

| Vitamin A | Natural precursor to retinoids. dntb.gov.ua | Retinoic acid, Retinol | Regulate cell apoptosis, differentiation, and proliferation. dntb.gov.ua |

Precursor for the Construction of Complex Polycyclic Systems

The synthesis of complex polycyclic systems, which are molecules containing multiple fused rings, is a central theme in organic chemistry. libretexts.orgrsc.org These structures are found in a vast array of natural products and pharmaceuticals. This compound serves as a valuable precursor for creating such architectures, particularly fused heterocyclic systems.

The synthesis of 3,4-dihydroquinoline-2(1H)-ones, as detailed previously, is a prime example of constructing a bicyclic (two-fused rings) system from the acyclic this compound precursor. researchgate.netrsc.org This transformation, whether through radical-mediated or electrophile-induced cyclization, effectively builds a complex polycyclic framework from a relatively simple starting material. researchgate.netrsc.org

Furthermore, the carbon-carbon double bond in the cinnamamide structure makes it a suitable participant in cycloaddition reactions, which are powerful methods for forming rings. libretexts.org Reactions like the Diels-Alder [4+2] cycloaddition can potentially be employed, where the cinnamamide derivative acts as the dienophile, reacting with a suitable diene to construct a six-membered ring fused to the existing structure. libretexts.org While specific examples for this compound in a broad range of complex polycyclic syntheses are highly specialized, its inherent reactivity makes it a candidate for such transformations, enabling access to diverse and intricate molecular scaffolds.

Structure Activity Relationship Sar Investigations of 4 Chlorocinnamamide Derivatives

Systematic Structural Modification and Design Strategies for Biological Activity Profiling

The cinnamide scaffold, characterized by a phenyl ring connected to an amide moiety via an unsaturated acryloyl linker, serves as a versatile framework for developing biologically active molecules. Systematic structural modifications are employed to explore and optimize the pharmacological profile of these derivatives. Design strategies often involve modifying three key regions: the aromatic ring (A-region), the amide linker (B-region), and the N-substituent (C-region).

Key design strategies for profiling biological activity include:

Modification of the Amide Group: The amide bond itself and the substituents attached to the nitrogen atom are critical for activity. Synthesizing a series of N-aryl or N-alkyl cinnamamides allows for the exploration of how different groups impact potency and selectivity. For example, in the development of anticancer agents, N-aryl-4-fluorocinnamide derivatives were synthesized by reacting 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one with a series of aryl amines.

Alteration of the Linker: The length and rigidity of the linker connecting the phenyl ring and the amide group can be altered. While the double bond in the acryloyl moiety is a hallmark of cinnamamides, modifications can be explored to understand its role in target interaction.

Pharmacophore Hybridization: This strategy involves combining the essential structural features (pharmacophores) of two or more known active compounds to create a new hybrid molecule with potentially enhanced or dual activity. This approach has been used to design potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

These systematic modifications allow researchers to build a comprehensive Structure-Activity Relationship (SAR) profile, which provides insights into the structural requirements for a desired biological effect and guides the design of more potent and selective compounds.

Analysis of Substituent Effects on the Antifungal Activity of Derivatives

Derivatives of cinnamic acid, including 4-chlorocinnamic acid esters and amides, have been investigated for their antifungal properties. The structure-activity relationship studies reveal that the nature of the substituent on the core structure plays a pivotal role in determining the antifungal potency.

Studies on esters derived from 4-chlorocinnamic acid have shown that all tested esters displayed some level of bioactivity against various Candida species. The key findings regarding substituent effects are:

Short Alkyl Chains with Heteroatoms: Substituents containing short alkyl chains with a heteroatom, like oxygen, were found to promote better antifungal profiles. Methoxyethyl 4-chlorocinnamate was identified as one of the most potent compounds in a study, suggesting the importance of this feature.

Terpenic Substructures: The presence of a terpenic substructure, such as a perillyl group, also significantly enhanced antifungal activity. Perillyl 4-chlorocinnamate was found to be highly potent.

Alkyl Chain Length (General Cinnamates): In a broader study of cinnamate (B1238496) derivatives, butyl cinnamate was found to be the most potent antifungal compound against several strains, including Candida albicans and Aspergillus flavus. This suggests that an optimal alkyl chain length can enhance activity, likely by influencing the compound's lipophilicity and ability to interact with fungal cell membranes.

Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The interaction with ergosterol in the fungal plasma membrane has also been proposed as a mechanism of action. A proposed model for the minimal structural requirements for antifungal effect in the cinnamic acid series has been developed based on SAR studies.

| Derivative | Substituent Type | Antifungal Activity |

| Methoxyethyl 4-chlorocinnamate | Short alkyl chain with oxygen | High Potency (MIC = 0.13 μmol/mL) |

| Perillyl 4-chlorocinnamate | Terpenic substructure | High Potency (MIC = 0.024 μmol/mL) |

| Methyl 4-chlorocinnamate | Simple alkyl ester | Active against S. aureus |

| Butyl cinnamate | Alkyl ester | Potent against Candida & other fungi (MIC = 626.62 μM) |

MIC = Minimum Inhibitory Concentration

Studies on the Antagonistic Activity of Specific Derivatives (e.g., TRPV1 Antagonists like SB366791 Analogues)

A significant area of investigation for 4-chlorocinnamamide derivatives is their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways. The compound SB366791 , chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent, selective, and competitive TRPV1 antagonist.

The structure of SB366791 can be divided into three regions for SAR analysis:

A-region: The 4-chlorophenyl group.

B-region: The cinnamoyl (acrylamide) linker.

C-region: The N-(3-methoxyphenyl) group.

SAR studies on cinnamides as TRPV1 antagonists have yielded several key insights:

A-Region (Phenyl Ring): The 4-chloro substitution is a common feature among potent antagonists. Modifications in this region are explored to optimize potency and pharmacokinetic properties.

B-Region (Linker): The amide linkage is generally considered crucial for activity in this class of "classic" TRPV1 antagonists.

C-Region (N-Substituent): This region is highly amenable to modification to improve antagonist potency. For instance, in a series of related 2-(4-aminophenyl) propanamide antagonists, modifications to the C-region benzyl (B1604629) group with various 4-substituted phenyl, aryl alkyl, and diaryl alkyl derivatives were investigated to enhance binding affinity. While not direct 4-chlorocinnamamides, these studies highlight the importance of the C-region in receptor interaction.

Quantitative structure-activity relationship (QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity analysis (CoMSIA), have been developed for cinnamide-based TRPV1 antagonists. These models help to predict the activity of new derivatives and provide a three-dimensional understanding of the structural features that favor potent antagonism. SB366791 is noted for its high selectivity, showing little to no effect on a wide range of other receptors and ion channels, making it a valuable tool for studying TRPV1 biology.

| Compound | Chemical Name | Target | Activity Profile |

| SB366791 | N-(3-methoxyphenyl)-4-chlorocinnamide | TRPV1 | Potent and selective competitive antagonist (pA2 = 7.71) |

| Capsazepine | N-[2-(4-Chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamide | TRPV1 | First competitive antagonist, used as a reference compound |

Emerging Research Directions and Future Prospects for 4 Chlorocinnamamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-chlorocinnamamide and its derivatives is moving beyond traditional methods towards greener and more efficient technologies. researchgate.netsigmaaldrich.com These emerging strategies prioritize mild reaction conditions, reduced waste, and the use of renewable resources. nih.govnih.gov

Biocatalysis: A significant advancement is the use of enzymes for cinnamamide (B152044) synthesis. Biocatalysis offers high selectivity and operates under environmentally benign conditions. nih.govmdpi.com Researchers have successfully employed enzymes like Lipozyme® TL IM to catalyze the amidation of methyl cinnamates. dntb.gov.uaresearchgate.net One highly efficient method involves the reaction of methyl 4-chlorocinnamate with phenylethylamine in a continuous-flow microreactor, achieving high conversion rates in a short time. mdpi.comdntb.gov.ua This approach not only provides a rapid and economical strategy but also allows for the catalyst to be recycled. dntb.gov.ua

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for forming amide bonds. beilstein-journals.orgmdpi.com This method uses light as a renewable energy source to trigger reactions under mild conditions. beilstein-journals.org For instance, visible-light-mediated amidation of cinnamic acids can be achieved using various photocatalysts, including those based on iridium or iron. beilstein-journals.orgbeilstein-journals.org These reactions often proceed through the generation of reactive radical intermediates, enabling transformations that are difficult to achieve with conventional methods. mdpi.combeilstein-journals.org

Advanced Catalytic Systems: The development of novel catalytic systems continues to be a major focus. The Heck coupling reaction, a powerful method for C-C bond formation, has been adapted for cinnamamide synthesis from aryl halides and acrylamide (B121943). misuratau.edu.lyorganic-chemistry.org Research is ongoing to develop more efficient palladium catalysts that can operate at low loadings and under aerobic conditions. organic-chemistry.org Furthermore, green catalysts, such as boric acid and phenylboronic acid, are being used for solvent-free, microwave-assisted amidation reactions, offering an efficient and environmentally friendly alternative. nih.gov

Table 1: Comparison of Modern Synthetic Methods for Cinnamamides

| Methodology | Catalyst/System | Key Advantages | Relevant Findings | Citation |

|---|---|---|---|---|

| Biocatalysis | Lipozyme® TL IM | Mild conditions, high selectivity, reusable catalyst, short reaction time (in microreactors). | Achieved 91.3% conversion in 40 minutes at 45°C in a continuous-flow system. | dntb.gov.uaresearchgate.net |

| Photoredox Catalysis | Iridium [Ir] or Iron [FeCl₃] complexes | Uses visible light, mild conditions, atom-efficient. | Enables amidation via C-N bond cleavage or reductive transamidation. | beilstein-journals.orgbeilstein-journals.org |

| Heck Coupling | Palladium (Pd) complexes | Powerful C-C bond formation, good yields. | New palladium-Schiff base catalysts show high turnover numbers for cinnamamide synthesis. | misuratau.edu.ly |

| Green Catalysis | Boric acid, Phenylboronic acid | Solvent-free, microwave-assisted, environmentally friendly. | Efficient amidation of cinnamic acids with amines. | nih.gov |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

Researchers are actively investigating the reactivity of the this compound scaffold to uncover new transformations and gain a deeper understanding of the underlying reaction mechanisms.

Photochemical Isomerization and Cycloaddition: The double bond in the cinnamamide structure is a key site for reactivity. A notable area of research is the E/Z photoisomerization, which allows for the synthesis of the thermodynamically less stable Z-isomer from the more common E-isomer. acs.org This process can be achieved efficiently using a recycling photoreactor with an immobilized photosensitizer, which enables the separation and collection of the pure Z-alkene. acs.org Mechanistic studies indicate that this transformation proceeds through energy transfer from the excited photosensitizer to the alkene. acs.org Additionally, photochemical [2+2] cycloadditions of cinnamamides have been explored as a route to generate cyclobutane-containing frameworks, which can serve as photoswitchable structures. researchgate.net

Radical-Mediated Reactions: The generation and reaction of radical intermediates offer a powerful avenue for novel functionalization. mdpi.com Comparative studies between photoredox catalysis and electrochemistry show that both methods can generate nitrogen-centered amidyl radicals from cinnamamide precursors. mdpi.com These radicals can then undergo cyclization to form complex heterocyclic structures, demonstrating a pathway for C-N bond formation that is distinct from traditional methods. mdpi.com

Cross-Coupling and Functionalization: The Heck reaction provides a clear mechanistic pathway involving the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. byjus.comdiva-portal.org Beyond this, the amide N-H bond also presents opportunities for functionalization. For example, N-methylation of N-aryl-4-chlorocinnamamides has been demonstrated, showcasing the potential to modify the properties of the molecule by derivatizing the amide group. nih.gov

Table 2: Investigated Reactivity Pathways of Cinnamamides

| Reaction Type | Key Reagents/Conditions | Intermediate/Mechanism | Product Type | Citation |

|---|---|---|---|---|

| E/Z Photoisomerization | Immobilized photosensitizer, 405 nm light | Energy transfer from excited-state catalyst | Z-Cinnamamide derivatives | acs.org |

| [2+2] Photocycloaddition | UV light | Excited-state alkene | Cyclobutane (B1203170) derivatives | researchgate.net |

| Radical Cyclization | Photoredox or electrochemical catalysis | Nitrogen-centered amidyl radical | Heterocyclic compounds (e.g., quinolinones) | mdpi.com |

| Heck Coupling | Pd(0) catalyst, base | Oxidative addition, migratory insertion, β-hydride elimination | Substituted alkenes | misuratau.edu.lybyjus.com |

| N-H Functionalization | NaH, CH₃I | Deprotonation of amide nitrogen | N-Methyl-4-chlorocinnamamides | nih.gov |

Potential for Applications in Advanced Materials Science

The unique chemical structure of this compound, featuring a reactive double bond, an aromatic ring, and a polar amide group, makes it an interesting building block for advanced materials. wikipedia.org While research in this area is still emerging, several potential applications are being explored.

Polymer Science: Cinnamic acid and its derivatives have been recognized for their utility in polymer chemistry. jocpr.compcbiochemres.comresearchgate.net The double bond of the cinnamoyl group can participate in polymerization reactions. Specifically, cinnamyl-containing compounds are precursors for photosensitive polymers. jocpr.compcbiochemres.com Upon exposure to UV light, the double bonds can undergo cross-linking through [2+2] cycloaddition, a property that is valuable for creating photoresists and negative-tone lithographic materials. The incorporation of this compound into polymer chains could impart specific properties such as increased thermal stability or modified solubility due to the polar amide and chloro-substituent.

Photoswitchable and Functional Materials: The ability of cinnamamides to undergo reversible E/Z isomerization and photochemical cycloadditions makes them candidates for the development of "smart" materials. acs.orgresearchgate.net These materials can change their properties in response to light, leading to applications in optical data storage, molecular switches, and light-responsive surfaces. The crystalline packing of this compound itself shows that the molecules align in a way that could facilitate solid-state photodimerization, with intermolecular distances between the double bonds being close to the required range for such reactions. researchgate.net This suggests potential for creating novel crystalline materials with tunable photomechanical properties.

The development of materials science is increasingly focused on functional materials for specific applications, including semiconductors, ceramics, and polymers. wikipedia.orguni-koblenz.de The functionalities inherent in the this compound molecule could be exploited in the design of novel organic semiconductors or as components in composite materials where its properties could enhance performance.

Q & A

Q. Advanced

- Variables : Vary substituents on the cinnamamide backbone (e.g., halogen position, electron-withdrawing/donating groups).

- Controls : Include unmodified this compound and known bioactive analogs.

- Assays : Use dose-response curves (IC₅₀/EC₅₀) in target-specific models (e.g., enzyme inhibition, cell viability). Statistical analysis (ANOVA, t-tests) must account for biological replicates .

How can contradictory pharmacological data for this compound be resolved?

Q. Advanced

- Replication : Repeat experiments under identical conditions (temperature, solvent, cell line).

- Data Scrutiny : Compare assay protocols (e.g., incubation time, concentration ranges).

- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., solvent DMSO affecting solubility).

- Statistical Power : Ensure adequate sample size (n ≥ 3) and error bars (SD/SEM) .

What are the best practices for conducting a literature review on this compound?

Q. Basic

- Sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and databases (PubMed, SciFinder).

- Citation Chains : Track references from primary studies to identify foundational work.

- Exclusion Criteria : Avoid non-peer-reviewed platforms (e.g., vendor websites) and focus on mechanistic studies .

How can reaction conditions be optimized for scaling up this compound synthesis?

Q. Advanced

- DOE (Design of Experiments) : Test variables (catalyst loading, temperature, solvent polarity) using a factorial design.

- Analytical Monitoring : Use in-situ FTIR or LC-MS to track reaction progress.

- Yield vs. Purity Trade-offs : Balance stoichiometric excess with purification steps (e.g., recrystallization vs. column chromatography) .

What challenges arise when reproducing this compound synthesis from literature, and how are they addressed?

Q. Advanced

- Ambiguous Protocols : Contact authors for supplementary details (e.g., stirring speed, inert atmosphere).

- Impurity Sources : Characterize byproducts via LC-MS and adjust quenching steps.

- Reagent Variability : Use batch-tested reagents (e.g., anhydrous solvents) and document lot numbers .

What key physicochemical properties of this compound are critical for pharmacological studies?

Q. Basic

- Solubility : Determine in DMSO (stock solutions) and aqueous buffers (for in vitro assays).

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- LogP : Measure experimentally (shake-flask method) or predict via computational tools .

How can researchers validate the biological activity of this compound in complex models?

Q. Advanced

- Positive/Negative Controls : Include reference inhibitors and vehicle-only groups.

- Off-Target Effects : Screen against related enzymes/cell lines (e.g., kinase panels).

- Dose-Response Consistency : Ensure linearity across 3–4 orders of magnitude .

What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Q. Advanced

- Docking Studies : Use AutoDock Vina with crystal structures (PDB) of target proteins.

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å).

- QSAR : Develop models with descriptors like Hammett σ and molar refractivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.